Calcium;4-(1,3,3a,4,5,6,7,7a-octahydroisoindol-2-yl)-2-benzyl-4-oxobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Mitiglinide calcium involves several steps, starting from the appropriate isoindoline and benzyl derivatives. The key steps include:
Formation of the isoindoline ring: This involves the cyclization of a suitable precursor under acidic or basic conditions.
Attachment of the benzyl group: This is typically achieved through a Friedel-Crafts alkylation reaction.
Formation of the oxobutanoate moiety:
Industrial Production Methods
Industrial production of Mitiglinide calcium follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis of intermediates: Using large reactors and optimized conditions to ensure high yield and purity.
Purification: Employing techniques such as crystallization, distillation, and chromatography to isolate the final product.
Quality control: Ensuring the product meets pharmaceutical standards through rigorous testing.
Analyse Chemischer Reaktionen
Types of Reactions
Mitiglinide calcium undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Mitiglinide calcium, each with potential pharmacological activities.
Wissenschaftliche Forschungsanwendungen
Mitiglinide calcium has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study the reactivity of glinides and their derivatives.
Biology: Investigated for its effects on pancreatic beta cells and insulin secretion.
Medicine: Primarily used in the treatment of type 2 diabetes mellitus, where it helps control postprandial blood glucose levels.
Industry: Employed in the development of new antidiabetic drugs and formulations.
Wirkmechanismus
Mitiglinide calcium exerts its effects by closing ATP-sensitive potassium channels in pancreatic beta cells. This leads to depolarization of the cell membrane, opening of voltage-gated calcium channels, and an influx of calcium ions. The increased intracellular calcium concentration triggers the exocytosis of insulin-containing vesicles, thereby stimulating insulin secretion.
Vergleich Mit ähnlichen Verbindungen
Mitiglinide calcium is compared with other glinides such as Repaglinide and Nateglinide. While all these compounds stimulate insulin secretion, Mitiglinide calcium is unique in its rapid onset and short duration of action, making it particularly effective in controlling postprandial hyperglycemia.
Similar Compounds
Repaglinide: Another glinide with a similar mechanism of action but a longer duration of effect.
Nateglinide: Known for its rapid onset but shorter duration compared to Repaglinide.
Sulfonylureas: Though not glinides, they also stimulate insulin secretion but have a longer duration and higher risk of hypoglycemia.
Mitiglinide calcium stands out due to its balance of rapid action and short duration, minimizing the risk of prolonged hypoglycemia.
Biologische Aktivität
Calcium;4-(1,3,3a,4,5,6,7,7a-octahydroisoindol-2-yl)-2-benzyl-4-oxobutanoate, commonly referred to as mitiglinide calcium, is a compound primarily studied for its biological activity as an anti-diabetic agent. This article delves into the biological mechanisms, pharmacological effects, and relevant research findings associated with this compound.
Structure and Composition
- Molecular Formula: C19H28CaNO5
- Molecular Weight: 368.5 g/mol
- IUPAC Name: Calcium;(2S)-4-[(3aR,7aS)-1,3,3a,4,5,6,7,7a-octahydroisoindol-2-yl]-2-benzyl-4-oxobutanoate
Physical Properties
Property | Value |
---|---|
Molecular Weight | 368.5 g/mol |
Topological Polar Surface Area | 121 Ų |
Heavy Atom Count | 28 |
Defined Atom Stereocenter Count | 6 |
Mitiglinide calcium acts primarily as a hypoglycemic agent , which means it helps lower blood glucose levels. The compound functions by:
- Stimulating Insulin Secretion: Mitiglinide enhances insulin release from pancreatic beta cells in response to glucose intake. This mechanism mimics the natural insulin response to meals.
- Inhibiting ATP-sensitive Potassium Channels: By blocking these channels in pancreatic cells, mitiglinide promotes depolarization and subsequent insulin secretion.
- Modulating Calcium Release: The compound may activate ryanodine receptors (RyR), which play a crucial role in intracellular calcium release and signaling pathways related to insulin secretion .
Pharmacological Effects
Research indicates that mitiglinide calcium can effectively reduce plasma glucose levels postprandially (after meals) and is particularly beneficial for patients with type 2 diabetes. The following effects have been documented:
- Reduction in Blood Glucose Levels: Clinical studies show that mitiglinide significantly lowers blood glucose levels when administered before meals.
- Short Duration of Action: Its rapid onset and short duration of action align well with meal timing, making it suitable for controlling post-meal glucose spikes .
Clinical Trials
- Efficacy in Type 2 Diabetes Patients:
- Comparison with Other Hypoglycemic Agents:
Adverse Effects
While mitiglinide is generally well-tolerated, some adverse effects have been reported:
Eigenschaften
IUPAC Name |
calcium;4-(1,3,3a,4,5,6,7,7a-octahydroisoindol-2-yl)-2-benzyl-4-oxobutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C19H25NO3.Ca/c2*21-18(20-12-15-8-4-5-9-16(15)13-20)11-17(19(22)23)10-14-6-2-1-3-7-14;/h2*1-3,6-7,15-17H,4-5,8-13H2,(H,22,23);/q;;+2/p-2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMRVFZXOCRHXFE-UHFFFAOYSA-L |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2CN(CC2C1)C(=O)CC(CC3=CC=CC=C3)C(=O)[O-].C1CCC2CN(CC2C1)C(=O)CC(CC3=CC=CC=C3)C(=O)[O-].[Ca+2] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H48CaN2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
668.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.